molecular formula C4H7BrN6 B12920451 5-Bromo-4,6-dihydrazinopyrimidine CAS No. 825-49-0

5-Bromo-4,6-dihydrazinopyrimidine

Cat. No.: B12920451
CAS No.: 825-49-0
M. Wt: 219.04 g/mol
InChI Key: QALCZKQGOBCQCW-UHFFFAOYSA-N
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Description

5-Bromo-4,6-dihydrazinopyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with bromine and hydrazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4,6-dihydrazinopyrimidine typically involves the bromination of 4,6-dihydrazinopyrimidine. One common method includes the reaction of 4,6-dihydrazinopyrimidine with bromine in an appropriate solvent under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-bromination and to ensure selective substitution at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques to obtain high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4,6-dihydrazinopyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

    Oxidation Reactions: Products include azo or azoxy derivatives.

    Coupling Reactions: Products include biaryl or vinyl-aryl compounds

Mechanism of Action

The mechanism of action of 5-Bromo-4,6-dihydrazinopyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it can inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. The hydrazine groups can also form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4,6-dihydrazinopyrimidine is unique due to the presence of both bromine and hydrazine groups, which provide distinct reactivity and the ability to participate in a wide range of chemical reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

CAS No.

825-49-0

Molecular Formula

C4H7BrN6

Molecular Weight

219.04 g/mol

IUPAC Name

(5-bromo-6-hydrazinylpyrimidin-4-yl)hydrazine

InChI

InChI=1S/C4H7BrN6/c5-2-3(10-6)8-1-9-4(2)11-7/h1H,6-7H2,(H2,8,9,10,11)

InChI Key

QALCZKQGOBCQCW-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=N1)NN)Br)NN

Origin of Product

United States

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